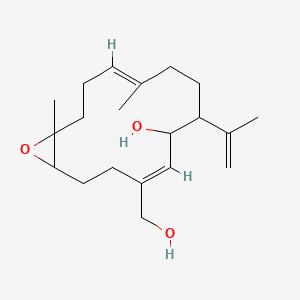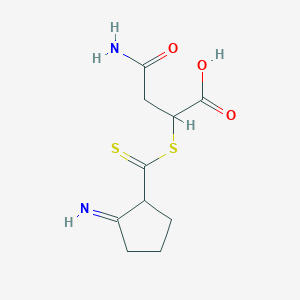
2-(Cyanomethyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)prop-2-enoic acid is an organic compound with the molecular formula C5H5NO2 It is a derivative of acrylic acid, where the hydrogen atom on the methylene group is replaced by a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)prop-2-enoic acid typically involves the reaction of acrylonitrile with formaldehyde in the presence of a base, followed by hydrolysis. The reaction can be summarized as follows:
- Acrylonitrile + Formaldehyde + Base → this compound
- The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction reactions can convert the cyano group to an amine group.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
- Substitution : Reagents like sodium azide (NaN3) and alkyl halides are used for substitution reactions.
- Oxidation : Carboxylic acids.
- Reduction : Amines.
- Substitution : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Cyanomethyl)prop-2-enoic acid has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound is studied for its potential biological activities and interactions with biomolecules.
- Medicine : Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
- Industry : It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)prop-2-enoic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can affect the compound’s reactivity and its ability to act as a precursor in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds:
- Acrylic Acid : Similar in structure but lacks the cyano group.
- Methacrylic Acid : Contains a methyl group instead of a cyano group.
- Cinnamic Acid : Contains a phenyl group instead of a cyano group.
Uniqueness: 2-(Cyanomethyl)prop-2-enoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
64404-53-1 |
|---|---|
Molecular Formula |
C5H5NO2 |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-(cyanomethyl)prop-2-enoic acid |
InChI |
InChI=1S/C5H5NO2/c1-4(2-3-6)5(7)8/h1-2H2,(H,7,8) |
InChI Key |
UGSPTSYGOYGGOM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
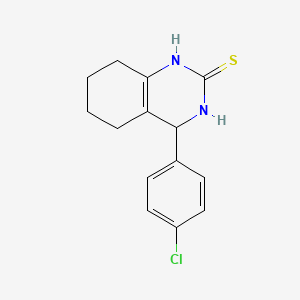
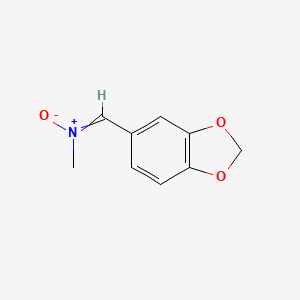
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
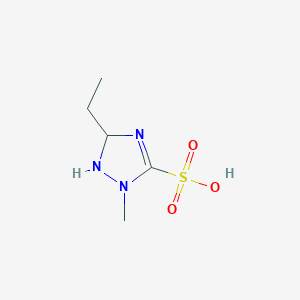
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)

